N-(1-methyl-3-phenylpropyl)-1-[1,2,4]triazolo[4,3-b]pyridazin-6-ylpiperidine-4-carboxamide
Description
N-(1-methyl-3-phenylpropyl)-1-[1,2,4]triazolo[4,3-b]pyridazin-6-ylpiperidine-4-carboxamide is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core linked to a piperidine carboxamide group. The molecule’s structure includes a phenylpropyl substituent on the piperidine nitrogen, which modulates its physicochemical properties and biological interactions.
Properties
Molecular Formula |
C21H26N6O |
|---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
N-(4-phenylbutan-2-yl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C21H26N6O/c1-16(7-8-17-5-3-2-4-6-17)23-21(28)18-11-13-26(14-12-18)20-10-9-19-24-22-15-27(19)25-20/h2-6,9-10,15-16,18H,7-8,11-14H2,1H3,(H,23,28) |
InChI Key |
IBNKLSNCXSJIMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2CCN(CC2)C3=NN4C=NN=C4C=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methyl-3-phenylpropyl)-1-[1,2,4]triazolo[4,3-b]pyridazin-6-ylpiperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route can be outlined as follows:
Formation of the Triazolopyridazine Core: The synthesis begins with the formation of the triazolopyridazine core. This can be achieved by reacting a suitable pyridazine derivative with a triazole precursor under specific conditions, such as the presence of a base and a solvent like dimethylformamide (DMF).
Introduction of the Piperidine Moiety: The next step involves the introduction of the piperidine ring. This can be done through a nucleophilic substitution reaction, where the triazolopyridazine core is reacted with a piperidine derivative.
Attachment of the Carboxamide Group: The final step is the attachment of the carboxamide group. This can be achieved by reacting the intermediate compound with a suitable carboxylic acid derivative under conditions that promote amide bond formation, such as the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(1-methyl-3-phenylpropyl)-1-[1,2,4]triazolo[4,3-b]pyridazin-6-ylpiperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogenated solvents, bases like sodium hydroxide, acids like hydrochloric acid.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-(1-methyl-3-phenylpropyl)-1-[1,2,4]triazolo[4,3-b]pyridazin-6-ylpiperidine-4-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Biological Studies: It is used in biological assays to investigate its effects on cellular processes and molecular pathways.
Chemical Biology: The compound serves as a tool for probing the structure-activity relationships of triazolopyridazine derivatives.
Industrial Applications: It may be used in the development of new materials or as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(1-methyl-3-phenylpropyl)-1-[1,2,4]triazolo[4,3-b]pyridazin-6-ylpiperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Receptors: It can bind to specific receptors in the body, modulating their activity and leading to physiological responses.
Inhibiting Enzymes: The compound may inhibit the activity of certain enzymes, affecting metabolic pathways and cellular functions.
Modulating Signaling Pathways: It can influence signaling pathways involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs share the triazolo-pyridazine or related heterocyclic cores but differ in substituents and side chains. Below is a comparative analysis based on available evidence:
N-(4-phenylbutan-2-yl)-1-(3-isopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide
- Structural Differences : Replaces the 1-methyl-3-phenylpropyl group with a 4-phenylbutan-2-yl moiety and introduces an isopropyl substituent on the triazolo ring.
- Activity: No direct pharmacological data are available, but analogous triazolo-pyridazine derivatives are reported to exhibit kinase inhibition or GABA receptor modulation.
N-(3-chloro-4-methoxyphenyl)-1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide
- Structural Differences : Substitutes the phenylpropyl group with a 3-chloro-4-methoxyphenyl moiety and introduces a methyl group on the triazolo ring.
- The smaller methyl substituent may reduce steric hindrance compared to isopropyl analogs .
- Activity : Used in screening studies, suggesting relevance in drug discovery pipelines for CNS or oncology targets.
N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Structural Differences : Replaces the triazolo-pyridazine core with a pyrazolo[3,4-b]pyridine system.
- The ethyl-methyl pyrazole substituent may influence solubility .
Comparative Data Table
| Compound Name | Core Structure | Key Substituents | Potential Applications |
|---|---|---|---|
| N-(1-methyl-3-phenylpropyl)-1-[1,2,4]triazolo[4,3-b]pyridazin-6-ylpiperidine-4-carboxamide | Triazolo[4,3-b]pyridazine | 1-methyl-3-phenylpropyl | CNS modulation, kinase inhibition |
| N-(4-phenylbutan-2-yl)-1-(3-isopropyl-triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide | Triazolo[4,3-b]pyridazine | 3-isopropyl, 4-phenylbutan-2-yl | Enhanced lipophilicity |
| N-(3-chloro-4-methoxyphenyl)-1-(3-methyl-triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide | Triazolo[4,3-b]pyridazine | 3-methyl, 3-chloro-4-methoxyphenyl | Metabolic stability |
| N-(1-ethyl-3-methyl-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-pyrazolo[3,4-b]pyridine-4-carboxamide | Pyrazolo[3,4-b]pyridine | Ethyl-methyl pyrazole, dimethyl pyridine | Kinase/PDE inhibition |
Key Research Findings
- Triazolo-Pyridazine Derivatives : Compounds with bulkier substituents (e.g., isopropyl) on the triazolo ring show improved pharmacokinetic profiles but may compromise target selectivity due to steric effects .
- Substituent Effects : Electron-withdrawing groups (e.g., chloro-methoxy) enhance metabolic stability, as seen in halogenated analogs, but may reduce solubility .
- Heterocyclic Core Comparison : Pyrazolo-pyridine derivatives exhibit distinct binding modes compared to triazolo-pyridazines, highlighting the importance of core structure in drug design .
Biological Activity
N-(1-methyl-3-phenylpropyl)-1-[1,2,4]triazolo[4,3-b]pyridazin-6-ylpiperidine-4-carboxamide is a compound of significant interest in pharmacological research, particularly for its potential as an anticancer agent. This article explores its biological activity based on diverse sources and recent studies.
Chemical Structure and Properties
The compound is classified as a small molecule with the following characteristics:
- Chemical Formula: C20H22N6O
- Molecular Weight: 378.44 g/mol
- IUPAC Name: N-methyl-N-(3-{6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}phenyl)acetamide
The structure includes a triazolo-pyridazine moiety which is known for its biological activity against various targets, particularly kinases.
Anticancer Properties
Recent studies have highlighted the compound's potential as an inhibitor of c-Met kinase, a target implicated in cancer cell proliferation and survival. The following findings summarize its biological activity:
- Inhibitory Activity Against c-Met Kinase:
- Cytotoxicity Against Cancer Cell Lines:
- Mechanism of Action:
Structure-Activity Relationship (SAR)
The design of the compound was influenced by previous studies on triazolo-pyridazine derivatives. The structure-activity relationship analysis revealed that modifications to the triazolo and pyridazine components can enhance biological activity against c-Met and improve cytotoxicity .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds within the triazolo-pyridazine class:
| Compound | Target | IC50 (μM) | Cell Lines Tested |
|---|---|---|---|
| Compound 12e | c-Met Kinase | 0.090 | A549, MCF-7, HeLa |
| Compound 19e | c-Met Kinase | 0.150 | A549, MCF-7 |
| This compound | c-Met Kinase | Comparable to Foretinib | A549, MCF-7, HeLa |
This table summarizes key findings from various studies indicating that modifications in the chemical structure can lead to enhanced potency against specific cancer types.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
